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Compound of Interest

Quinoxalin-6-ylboronic acid
Compound Name:
hydrochloride

Cat. No.: B592076

Introduction

Quinoxalin-6-ylboronic acid is a pivotal heterocyclic building block in modern medicinal
chemistry. Its quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a common
feature in a variety of pharmacologically active compounds, including kinase inhibitors,
anticancer agents, and antivirals.[1] The boronic acid functional group makes it an ideal
substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura
reaction, which facilitates the efficient formation of carbon-carbon bonds.[2][3] This reaction's
tolerance of diverse functional groups and its reliability have established Quinoxalin-6-ylboronic
acid as a valuable reagent for constructing complex molecular architectures found in numerous
pharmaceutical drug candidates.

This document provides detailed application notes and protocols for the use of Quinoxalin-6-
ylboronic acid in the synthesis of a key intermediate for Quizartinib, a potent FMS-like tyrosine
kinase 3 (FLT3) inhibitor.

Core Application: Synthesis of a Quizartinib
Precursor

A primary application of Quinoxalin-6-ylboronic acid is in the synthesis of the FLT3 kinase
inhibitor, Quizartinib (AC220). Quizartinib is approved for the treatment of adult patients with
relapsed/refractory FLT3-ITD positive Acute Myeloid Leukemia (AML).[4] The synthesis
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involves a Suzuki-Miyaura cross-coupling reaction between Quinoxalin-6-ylboronic acid and a
substituted bromoaniline to form a biaryl amine intermediate. This intermediate is a crucial

component of the final drug molecule.

The general synthetic workflow for this process is outlined below.
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Caption: Experimental workflow for the synthesis of a Quizartinib precursor.
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Quantitative Data Summary

The Suzuki-Miyaura coupling reaction is highly efficient for this transformation. The table below
summarizes the typical reaction parameters and outcomes for the synthesis of the 5-Nitro-2'-
(quinoxalin-6-yl)aniline intermediate, based on protocols adapted from patent literature
describing the synthesis of Quizartinib.

Parameter Value/Condition Source
Reactant 1 Quinoxalin-6-ylboronic acid Patent WO 2007/086042 A1
Reactant 2 5-Bromo-2-nitroaniline Patent WO 2007/086042 Al
[1,1-
Bis(diphenylphosphino)ferroce o )
Catalyst ) ) Adapted from similar reactions
ne]dichloropalladium(ll)
(Pd(dppf)Cl2)
Base Potassium Carbonate (K2COs3)  Patent WO 2007/086042 Al
Solvent 1,4-Dioxane / Water Adapted from similar reactions
Temperature 80 °C Patent WO 2007/086042 A1
Reaction Time 16 hours Patent WO 2007/086042 Al
Yield >95% Patent WO 2007/086042 Al

Experimental Protocol

Synthesis of 5-Nitro-2'-(quinoxalin-6-yl)aniline (Quizartinib Intermediate)

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between

Quinoxalin-6-ylboronic acid and 5-Bromo-2-nitroaniline.

Materials:

e 5-Bromo-2-nitroaniline (1.0 equiv)

¢ Quinoxalin-6-ylboronic acid (1.5 equiv)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) complex with CH2Cl2
(Pd(dppf)CI2) (0.05 equiv)

Potassium Carbonate (K2CO3) (3.0 equiv)
1,4-Dioxane (Anhydrous)

Water (Degassed)

Ethyl Acetate

Brine

Anhydrous Sodium Sulfate (Na2S0a)
Silica Gel for column chromatography
Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, combine 5-bromo-2-nitroaniline (1.0 equiv), Quinoxalin-6-ylboronic acid (1.5
equiv), and potassium carbonate (3.0 equiv).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)
three times to ensure an oxygen-free environment.

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe in
a 4:1 ratio (e.g., 20 mL Dioxane and 5 mL Water for a 10 mmol scale reaction).

Catalyst Addition: Add the Pd(dppf)Clz catalyst (0.05 equiv) to the stirring suspension.

Reaction: Heat the reaction mixture to 80°C and stir vigorously for 16 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material
is consumed.

Work-up:

o Cool the reaction mixture to room temperature.
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[e]

Dilute the mixture with ethyl acetate.

(¢]

Wash the organic layer sequentially with water and brine.

[¢]

Dry the organic layer over anhydrous sodium sulfate.

[¢]

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude
product.

 Purification: Purify the crude residue by column chromatography on silica gel, eluting with a
suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 5-Nitro-2'-
(quinoxalin-6-yl)aniline as a solid. The reported yield for this reaction is greater than 95%.

Associated Signaling Pathway: FLT3 Inhibition

Quizartinib functions by inhibiting FMS-like tyrosine kinase 3 (FLT3). In certain leukemias,
particularly AML, mutations in the FLT3 gene lead to constitutive activation of the FLT3
receptor.[1][5] This aberrant signaling promotes uncontrolled cell proliferation and survival.[5]
The binding of the FLT3 ligand (FL) normally triggers receptor dimerization and
autophosphorylation, activating downstream pathways like PI3K/Akt and MAPK/ERK.[1][6]
Mutated FLT3 receptors are constitutively active, driving these pathways without ligand
stimulation. Quizartinib selectively binds to the FLT3 kinase domain, blocking its activity and
inhibiting these downstream pro-survival signals, ultimately leading to apoptosis of the cancer
cells.
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Caption: Simplified FLT3 signaling pathway and the inhibitory action of Quizartinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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